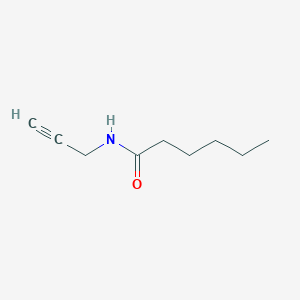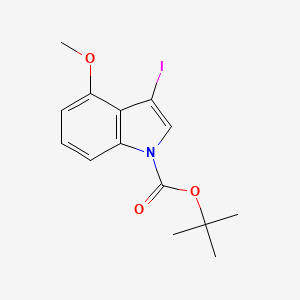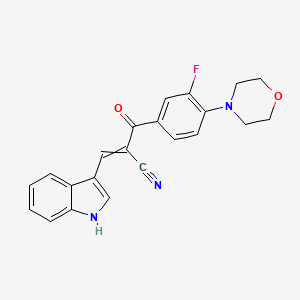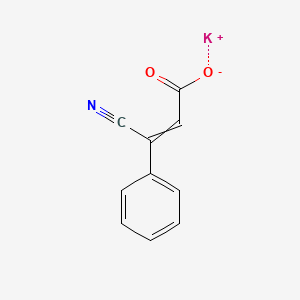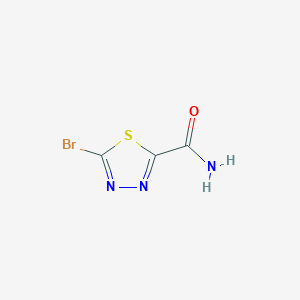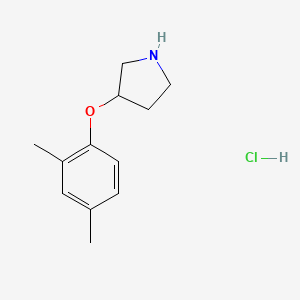
3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO . Its molecular weight is 227.73 . The IUPAC name for this compound is 3-(2,4-dimethylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride is 1S/C12H17NO.ClH/c1-9-3-4-12(10(2)7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Pharmacological Properties and Effects
- Anticonvulsant Activity : N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols have been evaluated for their anticonvulsant activities. One compound, in particular, demonstrated significant activity in various in vivo tests such as the maximum electroshock (MES), 6 Hz, and subcutaneous metrazole (ScMet) tests. This compound also exhibited binding to σ, 5-HT1A, and α2 receptors and did not show mutagenic properties (Waszkielewicz et al., 2015).
- Neuroprotective Effects : 1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH) has demonstrated protective effects on brain ischemia injury in rats, potentially related to its properties of calcium antagonistic effect and increasing the activity of superoxide dismutases (Qu et al., 2003).
- Myocardial Ischemia Reperfusion Injury : DDPH showed protective effects on myocardial ischemia-reperfusion injury in isolated rat hearts, possibly by inhibiting the formation of oxygen free radicals and subsequent lipid peroxidation (Gao Ming-tang, 2010).
Mechanism of Action and Metabolic Impacts
- Inhibition of TLR7 and TLR9 Signaling : Compounds including 3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole have been found to inhibit Toll-like receptor (TLR)7 and 9 signaling, potentially useful for treating autoimmune conditions like lupus. The mechanism involves weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and 9 reside (Lamphier et al., 2014).
- Cytochrome P450 Inhibition : DDPH has been shown to inhibit the expression and activity of hepatic cytochrome P450 (CYP) isoforms, indicating potential drug-drug interactions and importance in the effective therapy and limitation of toxicity of DDPH in clinical practice (Zhu et al., 2016).
Structural and Chemical Properties
- Scaffold for Biologically Active Compounds : The pyrrolidine ring, a component of 3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride, is a versatile scaffold in medicinal chemistry, aiding in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage of molecules. Various bioactive molecules with target selectivity characterized by the pyrrolidine ring have been studied for their therapeutic potential in human diseases (Li Petri et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,4-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-4-12(10(2)7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZCOGZJBFXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1228070-84-5 | |
| Record name | Pyrrolidine, 3-(2,4-dimethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



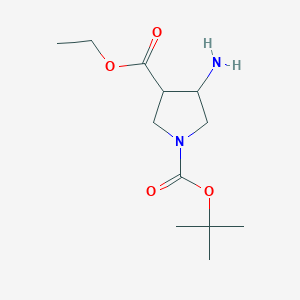
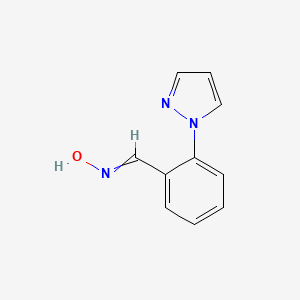
![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)
![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)
